molecular formula C15H10ClF3N4O2S B2512464 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-46-3

4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

Cat. No.: B2512464
CAS No.: 343372-46-3
M. Wt: 402.78
InChI Key: HJIIKWYYHIHBDM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a quinoxaline core (a bicyclic aromatic system with two nitrogen atoms) substituted with a trifluoromethyl (-CF₃) group at position 3. The benzenesulfonohydrazide moiety is attached via a hydrazine linkage to position 2 of the quinoxaline ring .

Properties

IUPAC Name

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c16-9-5-7-10(8-6-9)26(24,25)23-22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIIKWYYHIHBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoxalines .

Scientific Research Applications

4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Anticancer Activity: Indole-based sulfonohydrazides (e.g., 5f) demonstrate potent activity against breast cancer cells, highlighting the importance of heterocyclic cores in bioactivity .

Role of -CF₃ Groups : Trifluoromethyl substituents enhance metabolic stability and lipophilicity, as seen in the target compound and 1a-r .

Synthetic Yields: Condensation reactions typically yield 60–90% for sulfonohydrazides, though substituents like nitro groups (Compound 2) may slightly reduce yields .

Biological Activity

4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current research findings related to its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonohydrazide moiety. Its molecular formula is C13H9ClF3N2O2SC_{13}H_{9}ClF_{3}N_{2}O_{2}S with a molecular weight of approximately 395.72 g/mol. The structural features suggest potential interactions with biological macromolecules, which are critical for its activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of c-KIT kinase, which is implicated in various cancers. It demonstrates low nanomolar potency against both wild-type and drug-resistant mutants of c-KIT, making it a candidate for therapeutic development in gastrointestinal stromal tumors (GISTs) .
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

Activity Target IC50 (nM) Remarks
c-KIT Inhibitionc-KIT kinase<10Effective against drug-resistant mutants
AChE InhibitionAcetylcholinesterase280.92 - 1370.01Potential for Alzheimer's treatment
BChE InhibitionButyrylcholinesterase145.82 - 882.01Role in cholinergic regulation

Case Studies

  • c-KIT Mutant Models : In vivo studies demonstrated that this compound exhibits significant antitumor efficacy in mouse models harboring c-KIT mutations. These findings support its potential as a therapeutic agent for GISTs resistant to standard treatments .
  • Neuroprotective Effects : A study investigating the effects of this compound on cholinergic pathways revealed that its inhibition of AChE could lead to increased levels of acetylcholine in the brain, suggesting possible neuroprotective properties beneficial for Alzheimer's patients .

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